

Technical Guide: Taurolithocholic acid-d4 Certificate of Analysis

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Compound of Interest		
Compound Name:	Taurolithocholic acid-d4	
Cat. No.:	B12410915	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential information typically presented in a Certificate of Analysis (CoA) for **Taurolithocholic acid-d4**. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this internal standard for quantitative analysis. This document outlines the key quality attributes, analytical methodologies, and a typical quality control workflow for this critical reagent.

Certificate of Analysis: Quantitative Data Summary

A Certificate of Analysis for **Taurolithocholic acid-d4** provides critical information about its identity, purity, and concentration. The following table summarizes the quantitative data typically found on a CoA for this deuterated bile acid standard.



Parameter	Specification
Chemical Name	2-[[(3α , 5β)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid
CAS Number	2410279-96-6
Molecular Formula	C26H41D4NO5S
Formula Weight	487.7 g/mol
Purity (Isotopic)	≥99% deuterated forms (d1-d4)
Purity (Chemical)	≥95%
Appearance	A solid or a solution in methanol
Concentration (if solution)	100 μg/mL (nominal)

Experimental Protocols: Analytical Methodology

The primary analytical technique for the characterization and quantification of **Taurolithocholic acid-d4** is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the analysis of bile acids in various biological matrices.

Sample Preparation

For the analysis of **Taurolithocholic acid-d4** as a standard, a stock solution is typically prepared by dissolving the solid material in methanol. For analysis in biological samples such as plasma or serum, a protein precipitation step is commonly employed.

- To a 100 μL aliquot of the sample (e.g., plasma, serum), add 400 μL of ice-cold methanol containing the internal standard, **Taurolithocholic acid-d4**.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.



Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water).

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve **Taurolithocholic acid-d4** from other bile acids and potential matrix interferences.

- Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.

Tandem Mass Spectrometry (MS/MS)

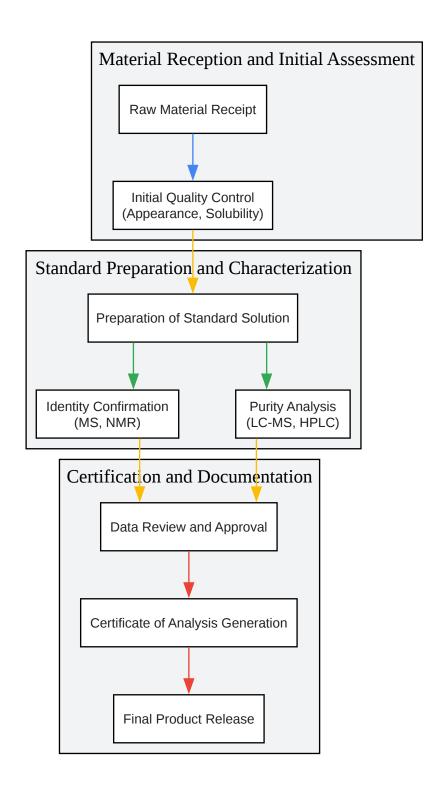
Detection is typically performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- MRM Transition: The specific precursor-to-product ion transition for **Taurolithocholic acid-d4** is monitored. For taurine-conjugated bile acids, a common product ion with an m/z of 80.0 is often used, corresponding to the taurine fragment. The precursor ion for **Taurolithocholic acid-d4** would be [M-H]⁻.

Quality Control Workflow



The diagram below illustrates a typical workflow for the quality control and certification of a chemical standard like **Taurolithocholic acid-d4**, ensuring its suitability for use in regulated and research environments.



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Quality Control Workflow for a Chemical Standard.

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